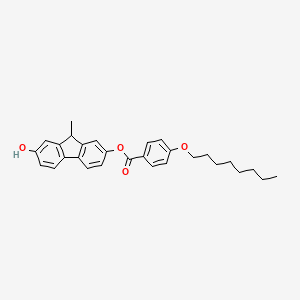
(7-hydroxy-9-methyl-9H-fluoren-2-yl) 4-octoxybenzoate
カタログ番号 B8492575
分子量: 444.6 g/mol
InChIキー: AXVXQLBUSIPWIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07381350B2
Procedure details


Octyloxybenzoic acid chloride 12.5 g was added dividing into several times to a tetrahydrofuran (100 ml) solution of 2,7-dihydroxy-9-methylfluorene 10 g and pyridine 8 g, and the solution was refluxed for 5 hours. 5% hydrochloric acid 50 ml was added to the reaction mixture, and the solution was extracted with methylene chloride. The extract was washed with 5% hydrochloric acid until pH became acidic, and then it was washed with a saturated sodium hydrogencarbonate aqueous solution and dried on anhydrous magnesium sulfate. A residue obtained by distilling the solvent off was refined by silica gel column chromatography (eluent solvent: methylene chloride) to obtain 10 g of 2-(4-octyloxybenzoyloxy)-7-hydroxy-9-methylfluorene (J1). Melting point: 140 to 143° C.





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1C(Cl)=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[O:19]1CCC[CH2:20]1.[OH:24][C:25]1[CH:37]=[CH:36][C:35]2[C:34]3[C:29](=[CH:30][C:31]([OH:38])=[CH:32][CH:33]=3)[CH:28]([CH3:39])[C:27]=2[CH:26]=1.Cl>N1C=CC=CC=1>[CH2:1]([O:9][C:10]1[CH:11]=[CH:15][C:16]([C:20]([O:24][C:25]2[CH:37]=[CH:36][C:35]3[C:34]4[C:29](=[CH:30][C:31]([OH:38])=[CH:32][CH:33]=4)[CH:28]([CH3:39])[C:27]=3[CH:26]=2)=[O:19])=[CH:17][CH:18]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)OC1=C(C(=O)Cl)C=CC=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=2C(C3=CC(=CC=C3C2C=C1)O)C
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was refluxed for 5 hours
|
|
Duration
|
5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with 5% hydrochloric acid until pH
|
WASH
|
Type
|
WASH
|
|
Details
|
it was washed with a saturated sodium hydrogencarbonate aqueous solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried on anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A residue obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distilling the solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC)OC1=CC=C(C(=O)OC2=CC=3C(C4=CC(=CC=C4C3C=C2)O)C)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
